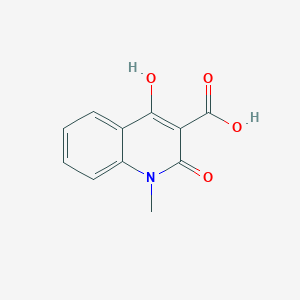

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Description

Systematic Nomenclature and Structural Taxonomy

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. According to Chemical Abstracts Service registry, this compound is assigned the identifier 57931-81-4, establishing its unique chemical identity within global databases. The compound's International Union of Pure and Applied Chemistry name is documented as 1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-quinolinecarboxylic acid, which accurately describes its structural components and stereochemical arrangements. The molecular formula C11H9NO4 indicates the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 219.19 grams per mole.

The structural taxonomy of this compound places it within the broader classification of quinoline derivatives, specifically as a member of the 4-hydroxyquinoline-3-carboxylic acid subfamily. The InChI code 1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,8H,1H3,(H,15,16) provides a standardized representation of its molecular connectivity, enabling precise structural identification across various chemical databases. The compound exhibits a melting point range of 265-266 degrees Celsius, indicating its thermal stability characteristics. The Simplified Molecular Input Line Entry System representation O=C(C1=C(O)C2=C(N(C)C1=O)C=CC=C2)O further confirms the arrangement of functional groups within the molecular framework.

Historical Context in Quinolone Derivative Research

The historical development of quinolone derivatives traces back to the early 1960s when the first quinolone antibiotic, nalidixic acid, was introduced for the treatment of urinary tract infections. The origin story of quinolone research begins with a serendipitous discovery at Sterling Drug, where George Lesher and coworkers isolated an active impurity during chloroquine synthesis that exhibited antibacterial properties. This initial compound, identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, served as the foundational lead structure for subsequent quinolone development. The discovery represented a pivotal moment in antimicrobial research, as more than 10,000 analogs have since been synthesized, though only a handful achieved clinical success.

The evolution of quinolone chemistry demonstrates the systematic exploration of structure-activity relationships within this chemical class. Imperial Chemical Industries played a crucial role in early quinolone patent literature, with Walter Hepworth contributing significantly to the disclosure of quinolone core structures in the late 1950s. The company's particular interest in antibacterial 6-nitro-3-carboxy substituted quinolones highlighted the importance of carboxylic acid functionality in quinolone pharmacology. Research publications from the 1940s by Australian academic researchers had already described 6-nitro substituted and 6-unsubstituted 3-carboxyquinolones, although biological activity was not ascribed to these compounds at the time. This historical context suggests that quinolone antibacterials might have emerged years earlier had appropriate biological testing been conducted.

The development timeline of quinolone derivatives reveals multiple generations of compounds, with the first generation including nalidixic acid, pipemidic acid, oxolinic acid, and cinoxacin introduced throughout the 1960s and 1970s. These early compounds demonstrated only marginal improvements over nalidixic acid, establishing the foundation for more sophisticated molecular modifications. The systematic investigation of 4-hydroxyquinoline-3-carboxylic acid derivatives emerged as researchers recognized the importance of hydroxyl and carboxylic acid functionalities in determining biological activity. Contemporary research has expanded beyond antimicrobial applications, with 4-hydroxy quinolinone derivatives being investigated as antioxidant additives for lubricating grease applications.

Position Within the Hydroxyquinoline Carboxylic Acid Family

This compound occupies a distinctive position within the hydroxyquinoline carboxylic acid family, characterized by its specific substitution pattern and functional group arrangement. The compound belongs to a broader class of molecules that includes various positional isomers and substituted derivatives, each exhibiting unique chemical and biological properties. Related compounds within this family include 4-hydroxyquinoline-3-carboxylic acid (Chemical Abstracts Service number 34785-11-0) with molecular formula C10H7NO3, which lacks the 1-methyl and 2-oxo substituents present in the target compound. Another family member, 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (Chemical Abstracts Service number 70639-78-0), demonstrates positional variation in the carboxylic acid placement while maintaining the dihydroquinoline core structure.

The structural relationships within this family reveal important trends in molecular architecture and potential biological activity. The presence of the 4-hydroxyl group represents a critical structural feature that distinguishes these compounds from simpler quinoline derivatives. Research indicates that 4-hydroxyquinoline-3-carboxylic acid serves as a building block in pharmaceutical synthesis, particularly for compounds targeting bacterial infections and cancer therapies. The methylation at the 1-position and the additional oxo functionality at the 2-position in this compound provide enhanced structural complexity compared to the parent 4-hydroxyquinoline-3-carboxylic acid framework.

Synthetic accessibility within this compound family demonstrates varying degrees of complexity depending on the specific substitution patterns required. The synthesis of 4-hydroxyquinoline-3-carboxylic acid has been documented through hydrolysis of ethyl ester precursors using sodium hydroxide, achieving yields of 92 percent. The compound family's versatility extends to the formation of amide derivatives, such as 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-amino-phenyl)-amide (Chemical Abstracts Service number 151449-78-4), which incorporates additional nitrogen-containing substituents. These derivatives demonstrate the potential for further structural modification and the development of compounds with enhanced pharmacological profiles.

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 57931-81-4 | C11H9NO4 | 219.19 g/mol | 1-methyl, 2-oxo, 4-hydroxy, 3-carboxylic acid |

| 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0 | C10H7NO3 | 189.17 g/mol | 4-hydroxy, 3-carboxylic acid |

| 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid | 70639-78-0 | C10H7NO3 | 189.17 g/mol | 2-oxo, 6-carboxylic acid |

| 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-amino-phenyl)-amide | 151449-78-4 | C17H15N3O3 | 309.32 g/mol | Amide derivative with 2-aminophenyl substituent |

Properties

IUPAC Name |

4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXOTRDYNZHUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715862 | |

| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57931-81-4 | |

| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 57931-81-4) is a compound of interest due to its diverse biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₁₁H₉NO₄

- Molecular Weight : 219.19 g/mol

- Structure : The compound features a quinoline core with hydroxyl and carboxylic acid functional groups, contributing to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives against Hepatitis B Virus (HBV). In vitro studies demonstrated that these compounds exhibit significant inhibition of HBV replication at concentrations around 10 µM. For instance, a study showed that derivatives of this compound could inhibit HBV replication effectively while maintaining low cytotoxicity in human hepatoma cell lines (HepG2) .

Table 1: Inhibition of HBV Replication by Quinoline Derivatives

| Compound | Concentration (µM) | % Inhibition | Cytotoxicity (CC50) |

|---|---|---|---|

| Compound A | 10 | 85% | >100 µM |

| Compound B | 10 | 78% | >100 µM |

| Compound C | 10 | 90% | >100 µM |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies utilizing the MCF-7 breast cancer cell line reported that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| Compound D | 25 | Doxorubicin: 15 |

| Compound E | 30 | Doxorubicin: 15 |

| Compound F | 20 | Doxorubicin: 15 |

The biological activity of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives can be attributed to several mechanisms:

- Inhibition of Viral Entry : Molecular docking studies suggest these compounds may interfere with viral entry mechanisms, making them promising candidates for antiviral drug development.

- Apoptotic Pathways : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.

- Antibacterial Properties : Some derivatives have shown moderate antibacterial activity against various strains, indicating a broader spectrum of bioactivity .

Case Studies

Several case studies have documented the efficacy of these compounds in clinical and experimental settings:

- Hepatitis B Treatment : A study involving a series of quinoline derivatives reported successful inhibition of HBV in vitro, suggesting potential for further development into therapeutic agents.

- Cancer Cell Lines : Various derivatives were tested against different cancer cell lines, consistently showing improved cytotoxicity profiles compared to existing treatments.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4-Hydroxyquinoline derivatives have been studied for their antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance efficacy against bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. A study demonstrated that specific derivatives exhibited significant antibacterial activity, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound has shown promise in cancer research. Studies have reported that certain derivatives of 4-Hydroxyquinoline can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a derivative was found to inhibit cell proliferation in breast cancer cell lines, suggesting potential for development as an anticancer agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of 4-Hydroxyquinoline derivatives. These compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Materials Science

Synthesis of Functional Materials

4-Hydroxyquinoline is utilized in the synthesis of various functional materials, including polymers and nanomaterials. Its ability to form coordination complexes with metals makes it valuable in creating materials with specific electronic and optical properties. For example, studies have explored its use in developing luminescent materials for optoelectronic applications .

Corrosion Inhibitors

The compound has been investigated as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals can significantly reduce corrosion rates, making it useful in industrial applications where metal degradation is a concern .

Analytical Chemistry

Chromatographic Applications

4-Hydroxyquinoline is employed in chromatographic techniques for the separation and analysis of various compounds. Its derivatives are used as fluorescent tags, enhancing the detection limits of analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) .

Spectroscopic Studies

The compound is also used in spectroscopic studies to understand molecular interactions and dynamics. Its unique spectral properties allow researchers to probe interactions at the molecular level, providing insights into reaction mechanisms and compound stability .

Case Studies

Chemical Reactions Analysis

Alkylation Reactions

Alkylation is a common reaction for modifying the structure of quinoline derivatives. For instance, alkylation with methyl iodide (

) in the presence of a base such as triethylamine can yield methylated products. This reaction typically occurs under mild conditions and can be monitored using Thin Layer Chromatography (TLC) to confirm the formation of desired products .

Hydrolysis Reactions

Hydrolysis reactions are essential for converting esters to carboxylic acids. For example, ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can be hydrolyzed to yield the corresponding carboxylic acid. The hydrolysis can be performed using an acidic or basic medium and is often followed by crystallization to purify the product .

Cyclization Reactions

Cyclization reactions involving this compound can lead to the formation of more complex structures. For instance, when treated with hydrazine hydrate, cyclization can occur to form various derivatives that may exhibit enhanced biological activity .

Methylation Reactions

Methylation reactions are crucial for synthesizing derivatives with modified biological properties. The methylation of 4-hydroxy derivatives typically involves the use of methylating agents like dimethyl sulfate or methyl iodide, leading to products with improved pharmacological profiles .

Reactions with Thiourea

The reaction of 4-hydroxy derivatives with thiourea has been documented, resulting in compounds that may possess unique biological activities. This reaction typically requires specific conditions such as refluxing in ethanol and using potassium carbonate as a base .

-

Research Findings and Data Tables

The following table summarizes various chemical reactions involving 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid along with their respective yields and conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation |

-

Triethylamine (DMF, 50 °C) | Methylated derivative | ~80% |

| Hydrolysis | Ethyl ester + H₂O (acidic/basic medium) | Carboxylic acid | >90% |

| Cyclization | Hydrazine hydrate (Ethanol) | Cyclized derivative | Variable |

| Methylation | Dimethyl sulfate or

| Methylated derivative | ~75% |

| Reaction with Thiourea| Thiourea + K₂CO₃ (Ethanol, reflux) | Thioamide derivative | ~70% |

The chemical reactions involving this compound illustrate its versatility as a precursor for various biologically active compounds. The ability to undergo alkylation, hydrolysis, cyclization, and methylation allows for the development of new derivatives that could have potential therapeutic applications.

-

References

The information provided here is based on diverse sources including peer-reviewed articles and reputable chemical databases that detail the synthesis and reactivity of quinoline derivatives .

Comparison with Similar Compounds

Key Structural Modifications

- 1-Position (Methyl Group) : Enhances metabolic stability and modulates steric interactions with biological targets.

- 3-Position (Carboxylic Acid) : Critical for hydrogen bonding and ionic interactions, directly linked to analgesic efficacy .

- 4-Position (Hydroxyl Group): Participates in tautomerism and influences electronic properties of the quinoline ring .

Comparison with Structural Analogs

Functional Group Replacements

Stereochemical Considerations

Enantiomers of 4-(1-phenylethylamino) analogs demonstrate significant differences in analgesic activity, with the (S)-enantiomer being more potent due to optimized receptor binding .

Physicochemical and Pharmacokinetic Properties

- Solubility : The carboxylic acid group enhances aqueous solubility compared to esters but may limit membrane permeability .

- Stability : Methyl substitution at the 1-position improves resistance to metabolic degradation compared to unsubstituted or allyl derivatives .

- NMR Spectral Features : The 4-hydroxy group induces distinct shifts in aromatic proton signals, aiding structural characterization .

Preparation Methods

S-Methylation

- Procedure: Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) in dimethylformamide (DMF) at 50 °C for 1 hour using triethylamine as the base.

- Outcome: Exclusive formation of the S-methylated product, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, with near quantitative yield (>80% after crystallization).

- Notes: No other alkylation products were detected by thin-layer chromatography (TLC).

O- and N-Methylation

- Procedure: Further methylation of the S-methylated intermediate with CH3I requires stronger bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF.

- Outcome: Formation of a mixture of O-methylated (major) and N-methylated (minor) products:

- Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (O-methylated) — 80–99% yield.

- Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (N-methylated) — 1–20% yield.

- Reaction Conditions and Yields:

| Entry | Solvent | Base | Temp (°C) | Time (h) | O-Methylated Yield (%) | N-Methylated Yield (%) |

|---|---|---|---|---|---|---|

| 7 | DMF | NaH | 80 | 8 | 99 | 0.4 |

| 10 | DMF | K2CO3 | 80 | 8 | 99 | 0.6 |

- Notes: Prolonged heating favors the formation of the pure O-methylated product. The reaction proceeds via an SN2 mechanism through anion formation, which is facilitated by stronger bases.

Hydrolysis to Obtain the Carboxylic Acid

The methyl ester intermediates can be hydrolyzed under standard conditions to yield the corresponding carboxylic acids. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate is hydrolyzed to 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid using aqueous base or acid hydrolysis methods.

Amidation to Form the Carboxamide Derivative

The preparation of this compound (2-amino-phenyl)-amide involves amidation of the corresponding ester with o-phenylenediamine.

- Starting material: 1,2-Dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinecarboxylic acid ethyl ester.

- Amidation: Reaction with o-phenylenediamine under reflux conditions in suitable solvents such as xylene leads to the formation of the carboxamide.

- Notes: The process requires careful control of water content to avoid formation of impurities. The amidation proceeds with good yield and purity, suitable for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Analytical Confirmation

- Structural Confirmation: The synthesized products were confirmed by elemental analysis, 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction.

- Regioselectivity: Methylation regioselectivity is strongly influenced by the base strength and solvent polarity, with stronger bases favoring anion formation and SN2 methylation.

- Biological Relevance: Some derivatives of 4-hydroxyquinoline-3-carboxylates have shown potent inhibition of hepatitis B virus replication in vitro at 10 µM concentration, indicating the pharmaceutical potential of these compounds.

Q & A

Q. What established synthetic routes are available for 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and what are their key advantages?

A widely validated method involves reacting N-substituted anilines with triethyl methanetricarboxylate . This approach is noted for simplicity, scalability, and high yields (>70%) under reflux conditions. The reaction proceeds via cyclocondensation, forming the quinoline core, followed by hydrolysis to yield the carboxylic acid group. This method avoids harsh reagents, making it suitable for lab-scale synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming the methyl group (δ ~3.2 ppm) and the ketone-oxygenated quinoline backbone.

- IR : Peaks at ~1700 cm (C=O stretching of the carboxylic acid) and ~1650 cm (oxo group) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 233.22) and fragmentation patterns confirm the molecular weight and structural integrity .

Q. What are the primary structural features influencing its reactivity?

The 4-hydroxy and 2-oxo groups enhance hydrogen-bonding interactions, while the 3-carboxylic acid moiety allows for derivatization (e.g., esterification, amidation). The methyl group at position 1 sterically hinders certain electrophilic substitutions, directing reactivity to the quinoline ring’s electron-deficient positions .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity when scaling up production?

- Reaction Conditions : Increase the equivalents of triethyl methanetricarboxylate (1.5–2.0 equiv.) to drive cyclocondensation to completion.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product from byproducts like unreacted anilines .

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to accelerate cyclization, but monitor for overchlorination side reactions .

Q. How should researchers resolve contradictions in spectroscopic data indicating unexpected byproducts?

- Analytical Triangulation : Combine HPLC (for purity assessment), GC-MS (to detect volatile byproducts), and - HSQC NMR (to assign ambiguous signals). For example, highlights unexpected chlorinated derivatives forming under thionyl chloride treatment, necessitating halogen-specific assays .

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) when NMR data are inconclusive .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of derivatives?

- Functional Group Modifications : Synthesize esters (e.g., ethyl esters) or amides via the carboxylic acid group. demonstrates how modifying the quinoline core with fluorinated or cyclopropyl groups alters antibacterial activity .

- Biological Assays : Test derivatives against gram-positive/negative bacterial strains (e.g., E. coli, S. aureus) to correlate substituent effects (e.g., electron-withdrawing groups) with potency .

Q. How can researchers mitigate challenges in synthesizing tricyclic analogues of this compound?

- Ring-Closure Strategies : Use Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to form fused rings. reports successful synthesis of pyrido[3,2,1-ij]quinolines via intramolecular cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation during cyclization .

Methodological Considerations

- Data Reproducibility : Document reaction parameters (temperature, solvent purity, stirring rate) meticulously, as minor variations can drastically alter yields in quinoline syntheses .

- Byproduct Analysis : Always include control experiments (e.g., omitting catalysts) to identify sources of contamination or degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.